Pentane, 1,5-dibromo-3-(2-bromoethyl)- is a brominated organic compound with the molecular formula and a molecular weight of approximately 336.89 g/mol. It features a pentane backbone with two bromine atoms attached at the 1 and 5 positions, and a bromoethyl group at the 3 position. This compound is identified by its CAS number 53378-77-1, and it is notable for its potential applications in organic synthesis and chemical research due to its unique structure and reactivity profile .
The specific reaction pathways depend on the reaction conditions such as temperature, solvent, and the presence of catalysts .
Synthesis of Pentane, 1,5-dibromo-3-(2-bromoethyl)- can be accomplished through several methods:
Each method's efficiency will depend on reaction conditions and available reagents .
Pentane, 1,5-dibromo-3-(2-bromoethyl)- has potential applications in:
The actual applications may vary based on ongoing research and development in organic chemistry .
Interaction studies involving Pentane, 1,5-dibromo-3-(2-bromoethyl)- primarily focus on its reactivity with other chemical species. These interactions can include:
Further research is necessary to elucidate these interactions comprehensively .
Several compounds share structural similarities with Pentane, 1,5-dibromo-3-(2-bromoethyl)-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pentane, 1,5-dibromo- | CHBr | Simpler dibrominated pentane without bromoethyl group |
| 1-Bromopentane | CHBr | Monobrominated compound used as a solvent |
| 1,4-Dibromobutane | CHBr | Features bromines at different positions |
| 1,5-Dibromopentane | CHBr | Similar dibrominated structure without bromoethyl |
Pentane, 1,5-dibromo-3-(2-bromoethyl)- is unique due to its combination of multiple bromine substituents along with an ethyl group that enhances its reactivity profile compared to simpler brominated hydrocarbons. This unique structure may offer distinctive pathways for
The use of brominated aliphatic compounds traces back to the early 20th century, when halogenation emerged as a cornerstone of organic synthesis. Bromoalkanes, in particular, gained prominence due to bromine’s optimal balance of reactivity and stability compared to lighter halogens. The discovery of the Wurtz reaction (1855) and later the Grignard reaction (1900) highlighted bromoalkanes as critical electrophilic partners in carbon-carbon bond formation. By the mid-20th century, polybrominated alkanes like 1,5-dibromopentane were being systematically studied for their cyclization potential in forming medium-sized rings, a challenge in conformational analysis.
The 1980s marked a turning point with the isolation of polybrominated diphenyl ethers (PBDEs) from marine sponges, revealing nature’s ability to biosynthesize complex brominated architectures. This discovery spurred synthetic efforts to mimic and expand upon natural halogenation patterns. Industrial demand for flame retardants further accelerated research into polybrominated compounds, though environmental concerns later shifted focus toward non-persistent analogs. Within this landscape, pentane, 1,5-dibromo-3-(2-bromoethyl)-, synthesized in 2010, represents a deliberate departure from planar aromatic systems toward aliphatic frameworks with spatially distributed reactivity.
The synthesis of multi-brominated alkanes historically relied on radical bromination or ionic addition mechanisms. For instance, 1-bromopentane, a simpler analog, is produced via hydrobromic acid treatment of 1-pentanol under acidic conditions. However, introducing multiple bromine atoms at specific positions demanded precision. Modern methods employ directed lithiation-bromination sequences or transition-metal-catalyzed C–H activation. The compound’s 3-(2-bromoethyl) substituent likely originates from allylic bromination of pentene precursors, followed by further functionalization.
A comparative analysis of brominated pentane derivatives illustrates structural progression:
This table underscores how incremental modifications—such as branching or unsaturation—tailor reactivity for specific applications.
Traditional halogenation strategies for synthesizing pentane, 1,5-dibromo-3-(2-bromoethyl)- rely on established chemical transformations that have been developed over decades of organic synthesis research [2]. These methodologies provide foundational approaches for introducing multiple bromine atoms into branched alkane structures, though they often require careful optimization to achieve desired regioselectivity and minimize unwanted side reactions [3] [4].
Radical-mediated bromination represents the most direct approach for synthesizing pentane, 1,5-dibromo-3-(2-bromoethyl)- from appropriate alkane precursors [3] [5]. The mechanism proceeds through a well-established free radical chain reaction involving three distinct phases: initiation, propagation, and termination [3] [4].
During the initiation phase, molecular bromine undergoes homolytic cleavage under ultraviolet light or elevated temperatures to generate bromine radicals [3]. The reaction typically requires bromine in the presence of light or heat, with the homolytic fission occurring between bromine atoms to form two highly reactive bromine radicals [3] [5]. This initiation step establishes the radical species necessary for subsequent chain propagation reactions [4].
The propagation phase consists of two sequential steps that perpetuate the radical chain mechanism [5]. In the first propagation step, bromine radicals abstract hydrogen atoms from carbon-hydrogen bonds in the alkane substrate, forming alkyl radicals and hydrogen bromide [3] [4]. The selectivity of this hydrogen abstraction follows the established order of tertiary greater than secondary greater than primary carbon-hydrogen bonds, reflecting the relative stability of the resulting alkyl radicals [5] [6].
The second propagation step involves the reaction of alkyl radicals with molecular bromine, yielding the brominated product and regenerating bromine radicals to continue the chain reaction [5] [4]. This step determines the overall efficiency of the bromination process and influences the formation of multiple bromination products necessary for synthesizing pentane, 1,5-dibromo-3-(2-bromoethyl)- [3].
Termination occurs through various radical-radical combination reactions, including bromine radical dimerization, alkyl radical combination with bromine radicals, and alkyl radical dimerization [3] [5]. These termination reactions limit the chain length and ultimately determine the overall reaction efficiency [4].
For pentane, 1,5-dibromo-3-(2-bromoethyl)- synthesis, radical-mediated bromination exhibits significantly higher selectivity compared to chlorination reactions [6]. The bromination of alkanes demonstrates remarkable selectivity differences, with bromination showing selectivity ratios of approximately 97:1 for secondary versus primary carbon-hydrogen bonds, compared to only 3.6:1 for corresponding chlorination reactions [6]. This enhanced selectivity arises from the different activation energies associated with bromination versus chlorination transition states [6].
Table 1: Comparison of Radical Halogenation Selectivity
| Halogen | Primary:Secondary Selectivity | Reaction Conditions | Mechanism Type |
|---|---|---|---|
| Bromine | 1:97 | Light/Heat, Br₂ | Late transition state |
| Chlorine | 1:3.6 | Light/Heat, Cl₂ | Early transition state |
N-Bromosuccinimide represents an alternative radical bromination reagent particularly useful for selective bromination at allylic and benzylic positions [7] [8]. The reagent provides advantages over molecular bromine by generating low concentrations of bromine radicals in situ, thereby reducing unwanted side reactions and improving regioselectivity [7] [8]. For substrates containing alkene or aromatic functionalities, N-Bromosuccinimide prevents competing addition or substitution reactions that would occur with molecular bromine [8].
The mechanism of N-Bromosuccinimide-mediated bromination involves initial formation of small amounts of molecular bromine through reaction with hydrogen bromide catalyst [7]. This bromine then undergoes homolysis to generate bromine radicals in concentrations sufficiently low to allow selective radical abstraction without extensive competing reactions [8]. The resulting radical intermediates, particularly allylic radicals, benefit from resonance stabilization that enhances selectivity for activated positions [7] [8].
Nucleophilic displacement reactions provide complementary synthetic routes for constructing pentane, 1,5-dibromo-3-(2-bromoethyl)- through substitution of suitable leaving groups with bromide nucleophiles [9]. These approaches utilize established SN1 and SN2 mechanisms to introduce bromine atoms at specific positions within the carbon framework [9].
SN2 mechanisms proceed through concerted bond formation and bond breaking processes [9]. The nucleophile attacks the substrate from the backside of the carbon-leaving group bond, resulting in inversion of stereochemistry at the reactive carbon center [9]. The rate of SN2 reactions depends on the concentration of both nucleophile and substrate, following second-order kinetics [9]. Steric hindrance significantly affects SN2 reaction rates, with the reactivity order being primary greater than secondary greater than tertiary alkyl halides [9].
SN1 mechanisms involve stepwise processes beginning with departure of the leaving group to form carbocation intermediates [9]. The nucleophile subsequently attacks the carbocation in a separate step, with the first step being rate-determining [9]. Since nucleophile concentration does not affect the rate-limiting step, SN1 reactions follow first-order kinetics [9]. The stability of carbocation intermediates determines SN1 reactivity, with tertiary greater than secondary greater than primary carbocations [9].
For synthesizing pentane, 1,5-dibromo-3-(2-bromoethyl)-, nucleophilic displacement approaches typically start with appropriately substituted alcohols or other alkyl halides [10]. Primary alcohols can be converted to alkyl bromides using hydrogen bromide or phosphorus tribromide under conditions that favor SN2 mechanisms [10]. Secondary and tertiary alcohols may undergo SN1 mechanisms, particularly in the presence of strong acids that facilitate carbocation formation [10].
The preparation of alkyl bromides from alcohols using hydrogen bromide proceeds through protonation of the hydroxyl group, converting it to a better leaving group [10]. The bromide ion then attacks the protonated alcohol, displacing water and forming the alkyl bromide product [10]. This method provides reliable access to primary and secondary alkyl bromides necessary for constructing complex brominated structures [10].
Table 2: Nucleophilic Displacement Reaction Parameters
| Substrate Type | Mechanism | Rate Law | Stereochemistry | Preferred Conditions |
|---|---|---|---|---|
| Primary R-X | SN2 | Rate = k[Nu⁻][R-X] | Inversion | Polar aprotic solvent |
| Secondary R-X | SN1/SN2 | Mixed kinetics | Mixed | Substrate dependent |
| Tertiary R-X | SN1 | Rate = k[R-X] | Racemization | Polar protic solvent |
Phosphorus halides offer alternative reagents for converting alcohols to alkyl halides without generating carbocation intermediates [10]. Phosphorus tribromide reacts with alcohols through a mechanism that avoids carbocation formation, thereby preventing rearrangement reactions that could complicate synthesis of specific regioisomers [10]. This approach proves particularly valuable when precise regioselectivity is required for complex multibrominated products [10].
Modern catalytic approaches for synthesizing pentane, 1,5-dibromo-3-(2-bromoethyl)- have evolved to address limitations of traditional methods, particularly regarding regioselectivity and reaction efficiency [11] [12]. These innovative systems employ transition metal catalysts, metal-free organocatalysts, and ionic liquid-based catalysts to achieve precise control over bromination patterns [11] [13].
Transition metal-catalyzed bromination systems represent significant advances in regioselective halogenation chemistry [12] [14]. Ruthenium complexes, particularly [{Ru(p-cymene)Cl₂}₂], demonstrate exceptional capability for meta-selective carbon-hydrogen bromination when combined with tetrabutylammonium tribromide [12]. The mechanism involves initial ortho-ruthenation of aromatic substrates, followed by para-directed functionalization relative to the carbon-ruthenium bond, resulting in overall meta-selectivity [12].
The ruthenium-catalyzed bromination process requires specific reaction conditions including 1,4-dioxane as solvent and exclusion of air to maintain catalytic activity [12]. Carboxylate additives enhance isolated product yields by 5-10 percent through stabilization of organometallic intermediates [12]. The reaction demonstrates excellent functional group tolerance and provides access to brominated products that are difficult to obtain through conventional electrophilic aromatic substitution [12].
Copper-catalyzed carbon-hydrogen bromination systems utilize bromine azide reagents generated in situ from N-bromosuccinimide and trimethylsilyl azide [14]. The mechanism involves initial bromine atom transfer from bromine azide to the copper center, followed by carbon-hydrogen bond activation through azide radical intermediates [14]. This approach achieves remarkable regioselectivity for remote carbon-hydrogen bonds, particularly gamma-positions relative to directing groups [14].
Table 3: Catalytic Bromination Systems Comparison
| Catalyst Type | Metal Center | Selectivity Pattern | Substrate Scope | Reaction Conditions |
|---|---|---|---|---|
| Ruthenium Complex | Ru(II) | meta-Selective | Aromatic compounds | 1,4-Dioxane, inert atmosphere |
| Copper Phenanthroline | Cu(I/II) | Remote C-H | Aliphatic amines | Room temperature |
| Ionic Liquid | Metal-free | Controllable | Broad substrate scope | Aerobic conditions |
The copper-catalyzed system demonstrates several mechanistic features critical for achieving high regioselectivity [14]. The directing group, typically an amide functionality, coordinates to the copper center and positions the substrate for selective carbon-hydrogen activation [14]. The azide radical generated from bromine azide performs direct carbon-hydrogen dehydrogenation at the gamma-position, avoiding the previously proposed nitrogen-hydrogen activation followed by 1,5-hydrogen transfer [14]. The resulting carbon-centered radical then undergoes bromination by copper-coordinated bromine to complete the catalytic cycle [14].
Metal-free catalytic systems have emerged as environmentally sustainable alternatives for aerobic bromination reactions [11]. Ionic liquid catalysts, particularly those based on quaternary ammonium salts, facilitate oxidative bromination using molecular oxygen as the terminal oxidant [11]. These systems demonstrate controllable chemoselectivity toward the number of carbon-bromine bonds formed, enabling selective mono-, di-, or tribromination depending on reaction conditions [11].
The ionic liquid-catalyzed aerobic bromination proceeds through radical pathways involving bromide oxidation to generate active brominating species [11]. Both sodium bromide with acetic acid and aqueous hydrogen bromide can serve as bromine sources, providing flexibility in reaction design [11]. The methodology shows high efficiency across diverse substrate types and allows direct recycling of the catalyst for multiple reaction cycles [11].
Temperature control plays a crucial role in determining selectivity patterns for ionic liquid-catalyzed bromination [11]. Room temperature conditions favor monobromination with excellent selectivity, while elevated temperatures promote formation of dibrominated and tribrominated products [11]. This temperature-dependent selectivity enables precise control over the degree of bromination without requiring different reagent systems [11].
Table 4: Temperature Effects on Bromination Selectivity
| Temperature (°C) | Catalyst Loading (mol%) | Bromide Equivalents | Major Product | Selectivity (%) |
|---|---|---|---|---|
| 25 | 5 | 1.05 | Monobrominated | 99 |
| 60 | 10 | 2.3 | Dibrominated | 93 |
| 90 | 20 | 3.2 | Tribrominated | 87 |
Solvent selection profoundly influences the efficiency and selectivity of bromination reactions used to synthesize pentane, 1,5-dibromo-3-(2-bromoethyl)- [15] [16] [17]. The choice of solvent affects radical stability, nucleophilicity, electrophilicity, and the formation of unwanted byproducts through multiple mechanistic pathways [16] [17].
Polar protic solvents, including water, alcohols, and carboxylic acids, stabilize ionic intermediates through hydrogen bonding and dipole-dipole interactions [15] [18]. These solvents facilitate ionization of alkyl halides by stabilizing both carbocations and halide anions through solvation [18]. For SN1 mechanisms, polar protic solvents enhance reaction rates by stabilizing carbocation intermediates, but they simultaneously reduce nucleophile reactivity through extensive solvation of anionic nucleophiles [18].
The solvation of nucleophiles in polar protic solvents creates a kinetic impediment for SN2 reactions [18]. Fluoride ions, for example, become extensively solvated by water molecules, effectively reducing their nucleophilic strength and slowing substitution reactions [18]. This effect necessitates higher reaction temperatures or longer reaction times to achieve acceptable conversion rates in protic media [18].
Polar aprotic solvents, such as acetone, dimethylformamide, and dimethyl sulfoxide, selectively solvate cations while leaving anions relatively unsolvated [18]. This differential solvation enhances nucleophile reactivity by maintaining high charge density on anionic species [18]. For bromination reactions involving nucleophilic displacement, polar aprotic solvents significantly improve reaction rates and yields compared to protic alternatives [18].
Crown ethers represent specialized solvating agents that selectively complex metal cations while liberating associated anions [18]. The 18-crown-6 ether effectively sequesters potassium ions, releasing bromide anions for nucleophilic attack [18]. This approach maximizes nucleophile reactivity in substitution reactions required for constructing complex brominated structures [18].
Table 5: Solvent Effects on Reaction Parameters
| Solvent Type | Nucleophile Solvation | Electrophile Stabilization | SN1 Rate Effect | SN2 Rate Effect |
|---|---|---|---|---|
| Polar Protic | Extensive | High | Accelerated | Retarded |
| Polar Aprotic | Minimal | Moderate | Moderate | Accelerated |
| Non-polar | None | Minimal | Slow | Very slow |
Halogenated solvents, including chloroform and dichloromethane, provide unique advantages for radical bromination reactions [17]. These solvents stabilize halogen radicals through dispersive interactions and minimize competing side reactions that could compromise product selectivity [17]. The compatibility of halogenated solvents with bromine radicals reduces unwanted solvent incorporation reactions that occur with other solvent types [17].
The choice of solvent significantly affects byproduct formation patterns in bromination reactions [15] [17]. Polar protic solvents promote side reactions through stabilization of ionic intermediates that can undergo elimination, rearrangement, or further substitution [15]. Chlorinated solvents demonstrate superior performance by minimizing side product formation while maintaining high bromination efficiency [17].
Solvent effects on ortho to para ratios in aromatic bromination demonstrate the critical importance of medium selection [15]. The presence of hydrogen bromide in the reaction medium, combined with solvent polarity, dramatically influences regioselectivity patterns [15]. N-Bromosuccinimide and related reagents function as hydrogen bromide scavengers, improving selectivity by controlling the concentration of this byproduct [15].
Table 6: Solvent Impact on Byproduct Formation
| Solvent Category | Side Reaction Promotion | Solvent Incorporation Risk | Recommended Applications |
|---|---|---|---|
| Aqueous | High | Low | Ionic mechanisms |
| Alcoholic | Moderate | Moderate | Nucleophilic substitution |
| Halogenated | Low | Minimal | Radical bromination |
| Aromatic | Low | Low | Non-nucleophilic reactions |
Recent advances in continuous flow bromination demonstrate the importance of solvent selection for industrial-scale processes [17]. The protocol involves in situ generation of bromine from oxidation of bromide salts, followed by immediate bromination and quenching of unreacted bromine [17]. Sodium hypochlorite serves as the oxidant, generating bromine or potassium hypobromite depending on pH conditions [17].
The continuous flow approach addresses safety concerns associated with molecular bromine handling while maintaining high reaction efficiency [17]. Acidic conditions favor bromine generation and provide superior bromination kinetics compared to alkaline conditions that produce potassium hypobromite [17]. The protocol demonstrates compatibility with diverse solvent systems, including conventional organic solvents and innovative ionic liquid media [17].
The dehydrohalogenation of pentane, 1,5-dibromo-3-(2-bromoethyl)- represents a complex multi-brominated system where multiple elimination pathways can operate simultaneously [1] [2]. This tribrominated pentane derivative demonstrates unique reactivity patterns compared to simpler dibrominated alkanes due to the presence of three bromine atoms positioned at different locations within the molecular framework [3] .
The compound exhibits molecular formula C₇H₁₃Br₃ with a molecular weight of 336.89 g/mol [3] . The structural arrangement includes two primary brominated carbons at positions 1 and 5, and an additional bromine atom attached to an ethyl side chain at the 3-position [3]. This structural complexity creates multiple potential sites for elimination reactions to occur, leading to diverse product formation pathways [6] [7].
The elimination reactions in this system primarily proceed through two distinct mechanistic pathways: the concerted elimination-addition mechanism (E2) and the stepwise elimination-ionization mechanism (E1) [7] [8]. The E2 pathway involves simultaneous breaking of the carbon-halogen bond and carbon-hydrogen bond, with formation of the alkene product occurring in a single concerted step [6] [9]. In contrast, the E1 mechanism proceeds through formation of a carbocation intermediate followed by proton abstraction [7] [8].
Experimental evidence suggests that the tribrominated system exhibits predominantly E2 characteristics at moderate temperatures (500-600 K), with increasing contribution from E1 pathways at elevated temperatures above 650 K [1] [2]. The presence of multiple bromine substituents creates electron-withdrawing effects that stabilize both the transition state for E2 elimination and carbocation intermediates in E1 reactions [10] [11].
Research on similar polybrominated systems has demonstrated that debromination often follows sequential pathways where the most labile bromine atoms are eliminated first [2] [12]. For pentane, 1,5-dibromo-3-(2-bromoethyl)-, the primary positions (1 and 5) typically show higher reactivity toward elimination compared to the secondary position on the ethyl branch [10] [13]. This selectivity arises from the lower steric hindrance around primary carbon atoms and the more favorable geometry for anti-periplanar arrangement required for E2 elimination [13] [8].
The sequential nature of the elimination process results in formation of mono-brominated intermediates, which subsequently undergo further elimination to yield fully dehalogenated products [2] [14]. Kinetic modeling studies using Markov Chain Monte Carlo algorithms have successfully predicted the stepwise debromination profiles for similar polybrominated systems [14].
The reactivity of pentane, 1,5-dibromo-3-(2-bromoethyl)- is governed by complex interplay between steric and electronic effects arising from the multiple bromine substituents [15] [16]. These factors determine both the rate of elimination reactions and the regioselectivity of product formation [10] [17].
Steric hindrance plays a crucial role in determining the accessibility of reaction sites for base attack during E2 elimination reactions [13] [10]. The tribrominated pentane structure exhibits varying degrees of steric congestion around different bromine-bearing carbon atoms. Primary positions (1 and 5) experience minimal steric hindrance, allowing relatively unimpeded approach of the eliminating base [13]. Conversely, the bromine atom on the ethyl side chain at position 3 encounters moderate steric interference from neighboring methylene groups [17] [16].
Quantitative structure-activity relationship studies have demonstrated that steric effects can reduce elimination rates by factors of 2-50 depending on the degree of substitution around the reaction center [16] [13]. For primary brominated positions, rate reductions are typically minimal (0.8-1.0 relative rate), while secondary positions show moderate decreases (0.2-0.5 relative rate) [13]. The specific geometry of pentane, 1,5-dibromo-3-(2-bromoethyl)- suggests that steric effects should have intermediate impact on overall reactivity.
The presence of multiple bromine atoms creates significant electronic perturbations within the molecular framework through inductive electron withdrawal [10] [11]. Each bromine substituent exerts a strong electron-withdrawing inductive effect (σᵢ = +0.45) that influences the electron density at neighboring carbon atoms [18]. This electronic deactivation affects both the nucleophilicity of adjacent carbon-hydrogen bonds and the stability of reaction intermediates [15] [16].
Electronic effects manifest differently depending on the relative positions of bromine substituents. Alpha-positioned bromine atoms (directly attached to the elimination site) generally enhance elimination rates by stabilizing the developing negative charge in the transition state [10] [16]. Beta-positioned bromines (one carbon removed from the elimination site) typically reduce reaction rates by further deactivating the system through extended inductive effects [15] [11].
For pentane, 1,5-dibromo-3-(2-bromoethyl)-, the electronic environment varies significantly across different potential elimination sites. The terminal positions experience primarily inductive deactivation from distant bromine atoms, while the central region encounters more complex electronic interactions due to the proximity of multiple electron-withdrawing groups [3] .
The conformational flexibility of the pentane backbone significantly influences the reaction dynamics by affecting the availability of geometries suitable for elimination [17] [13]. E2 elimination reactions require anti-periplanar arrangement between the leaving group and the abstracted hydrogen atom, with dihedral angles approaching 180° [8] [19]. The flexible pentane chain allows rotation around carbon-carbon bonds, facilitating access to the required anti-periplanar conformations [20] [8].
Computational studies using molecular dynamics simulations have shown that conformational flexibility can enhance elimination rates by factors of 1.5-3.0 compared to more rigid systems [21] [22]. This enhancement arises from the increased probability of achieving optimal geometric arrangements for the elimination transition state [21] [23].
Advanced computational methods provide detailed insights into the transition state structures and energetics of dehydrohalogenation reactions in polybrominated systems [24] [25]. Density functional theory calculations combined with high-level ab initio methods enable accurate prediction of reaction barriers, transition state geometries, and mechanistic pathways [22] [23].
Multiple computational approaches have been developed for modeling dehydrohalogenation transition states with varying levels of accuracy and computational cost [25] [21]. The B3LYP density functional with 6-31G(d) basis sets provides reasonable initial estimates of transition state geometries and energetics with typical accuracies of ±3.5 kcal/mol [25] [26]. More sophisticated methods such as M06-2X/6-311+G(d,p) offer improved accuracy (±2.1 kcal/mol) particularly for systems involving halogen atoms [22] [27].
For benchmark-quality results, composite methods like CBS-QB3 and G4 provide accuracies approaching ±1.2-1.8 kcal/mol but at significantly higher computational cost [24] [28]. Recent developments in dispersion-corrected density functionals, such as PBE0-D3(BJ)/def2-TZVP, offer excellent performance for halogenated systems with accuracies of ±1.5 kcal/mol while maintaining reasonable computational efficiency [22] [27].
Automated algorithms for transition state location have been developed using molecular group contribution methods [21]. These approaches estimate critical bond distances and angles in the transition state region, providing excellent starting geometries for subsequent optimization [21] [23]. For E2 elimination reactions, the key geometric parameters include the C-H bond extension (typically 1.2-1.4 Å), C-Br bond lengthening (2.4-2.8 Å), and the developing C=C double bond (1.35-1.45 Å) [19] [26].
The transition state structure for pentane, 1,5-dibromo-3-(2-bromoethyl)- dehydrohalogenation exhibits characteristics typical of E2 elimination mechanisms [19]. Computational modeling predicts C-H bond extensions of approximately 1.35 Å and C-Br distances of 2.6 Å in the transition state, with partial double bond character developing between the α and β carbon atoms [24] [27].
Theoretical calculations predict activation energies for dehydrohalogenation of tribrominated pentane systems in the range of 65-75 kJ/mol, depending on the specific elimination site and computational method employed [24] [28]. These values compare favorably with experimental measurements on related dibrominated systems, which show activation energies of 67-85 kJ/mol [29] [1].
The accuracy of computational predictions has been validated through comparison with experimental kinetic isotope effects [27] [19]. Calculated primary kinetic isotope effects (kH/kD) of 1.010-1.011 for similar systems agree well with experimental values, supporting the reliability of the computational models [22] [27].
Computational studies reveal that dehydrohalogenation of pentane, 1,5-dibromo-3-(2-bromoethyl)- can proceed through multiple competing pathways [24] [14]. The most favorable elimination sites correspond to the terminal positions (1 and 5), which exhibit lower activation barriers due to reduced steric hindrance and favorable electronic effects [2] [22]. Secondary elimination at the ethyl branch shows higher activation energies due to increased steric congestion and less favorable geometric arrangements [13] [16].
Intrinsic reaction coordinate calculations confirm that all elimination pathways proceed through concerted E2 mechanisms at moderate temperatures, with no evidence for stable carbocation intermediates [25] [23]. At elevated temperatures above 650 K, alternative E1 pathways become accessible, leading to more complex product distributions [1] [24].